molecular formula C16H17N3O2 B268788 N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide

N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide

Cat. No. B268788
M. Wt: 283.32 g/mol
InChI Key: JSMMKWGBMSJDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide, also known as CPI-1189, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives, which have shown promising results in the treatment of various diseases. CPI-1189 has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.

Mechanism of Action

N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and by promoting the production of anti-inflammatory cytokines, such as IL-10. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide has been shown to have a number of biochemical and physiological effects, including the inhibition of leukocyte migration, the suppression of T-cell activation, and the modulation of dendritic cell function. It has also been shown to have a protective effect on the intestinal barrier function, which is important in the pathogenesis of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide for lab experiments is its potent anti-inflammatory and immunomodulatory effects, which make it a valuable tool for studying the mechanisms of inflammation and immune regulation. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for some experiments.

Future Directions

There are several future directions for the research on N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide. One potential application is in the treatment of inflammatory bowel disease, where it has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine the safety and efficacy of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide in these diseases. Additionally, the development of more potent and selective derivatives of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide could lead to the discovery of new therapeutic agents for the treatment of inflammatory and autoimmune diseases.

Synthesis Methods

The synthesis of N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinic acid with propylamine and 4-nitrophenyl chloroformate, followed by reduction with sodium dithionite. The resulting product is purified by column chromatography to obtain N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide in high yield and purity.

Scientific Research Applications

N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to have potent anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.

properties

Product Name

N-{4-[(propylamino)carbonyl]phenyl}isonicotinamide

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[4-(propylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O2/c1-2-9-18-15(20)12-3-5-14(6-4-12)19-16(21)13-7-10-17-11-8-13/h3-8,10-11H,2,9H2,1H3,(H,18,20)(H,19,21)

InChI Key

JSMMKWGBMSJDAJ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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